(R)-(-)-NBD-APy

Description

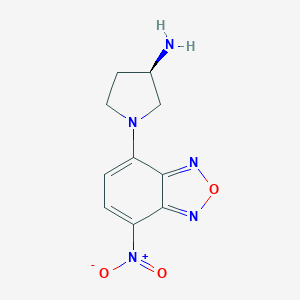

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3/c11-6-3-4-14(5-6)7-1-2-8(15(16)17)10-9(7)12-18-13-10/h1-2,6H,3-5,11H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDDQXROWUJAJX-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576807 | |

| Record name | (3R)-1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143112-51-0 | |

| Record name | (+)-4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143112-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-4-(3-Aminopyrrolidino)-7-nitrobenzofurazan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-(-)-NBD-APy: A Chiral Derivatizing Agent for Enantiomeric Resolution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-(-)-N-nitrobenzofurazan-4-yl-pyrrolidine-3-amine, commonly known as (R)-(-)-NBD-APy, is a highly effective chiral derivatizing agent employed in the analytical separation of enantiomers. Its primary application lies in the determination of enantiomeric excess (e.e.) for a variety of chiral molecules, particularly those containing carboxylic acid and amino functionalities. This is achieved by converting the enantiomeric pair into diastereomers, which can then be resolved using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or Mass Spectrometry (MS). This guide provides a comprehensive overview of the chemical properties, derivatization protocols, and applications of this compound, presenting key data and experimental workflows to facilitate its use in research and development.

Chemical Identity and Properties

Full Chemical Name: (R)-(-)-4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole[1][2]

Synonyms: (R)-(-)-4-Nitro-7-(3-aminopyrrolidin-1-yl)benzofurazan[1][3]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 143112-51-0 | [4][5] |

| Molecular Formula | C₁₀H₁₁N₅O₃ | [4] |

| Molecular Weight | 249.23 g/mol | [4] |

| Appearance | Orange to Brown to Dark red powder/crystal | [5] |

| Purity | >98.0% (HPLC) | [1][5] |

| Storage | Room Temperature (Recommended in a cool, dark place, <15°C) | [1] |

Principle of Chiral Derivatization

This compound is a chiral reagent that reacts with enantiomeric compounds to form diastereomeric pairs. Enantiomers, being mirror images, possess identical physical properties in an achiral environment, making their direct separation challenging. Upon reaction with a single enantiomer of a chiral derivatizing agent like this compound, they are converted into diastereomers. Diastereomers have different physical properties and can, therefore, be separated using standard achiral chromatographic methods.

The NBD (nitrobenzoxadiazole) moiety in the structure of this compound is a fluorophore, which imparts high sensitivity to the resulting diastereomeric derivatives, allowing for their detection at low concentrations using fluorescence detectors.

Applications in Enantiomeric Excess Determination

The primary application of this compound is as an HPLC labeling reagent for the determination of enantiomeric excess (e.e.).[1][2] It is particularly effective for the chiral resolution of:

-

Carboxylic Acids: Including profen non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.

-

Amino Acids: Used in chiral metabolomics to label and quantify amino acid enantiomers.

-

α-Hydroxy Acids: Such as lactic acid.

Experimental Protocols

While specific derivatization conditions may require optimization based on the analyte, the following provides a general protocol for the derivatization of carboxylic acids and amino acids with this compound for HPLC analysis.

Derivatization of Carboxylic Acids (e.g., Ibuprofen)

This protocol is based on the general principles of activating a carboxylic acid for reaction with an amine.

Materials:

-

This compound

-

Analyte (e.g., racemic ibuprofen)

-

Coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC)

-

Anhydrous, aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile)

-

HPLC system with a fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm)

-

Reversed-phase C18 column

Procedure:

-

Analyte and Reagent Preparation: Prepare stock solutions of the carboxylic acid analyte and this compound in the chosen anhydrous solvent.

-

Reaction Mixture: In a reaction vial, combine the carboxylic acid solution with a slight molar excess of this compound.

-

Activation: Add a molar excess of the coupling agent (e.g., EDC) to the mixture to activate the carboxylic acid.

-

Incubation: Seal the vial and incubate the reaction mixture. A typical starting point is 60°C for 60 minutes. Optimization of time and temperature may be required for different analytes.

-

Quenching: After incubation, the reaction can be quenched by adding a small amount of water or a suitable acidic solution.

-

HPLC Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system.

Derivatization of Amino Acids

Materials:

-

This compound

-

Amino acid standard or sample

-

Borate buffer (e.g., 50 mM, pH 9.0)

-

Anhydrous, aprotic solvent (e.g., Acetonitrile)

-

HPLC system with a fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: Dissolve the amino acid sample in the borate buffer.

-

Reagent Preparation: Prepare a solution of this compound in acetonitrile.

-

Reaction: Mix the amino acid solution with the this compound solution. The reaction is typically carried out at a slightly elevated temperature (e.g., 50-60°C) for a defined period (e.g., 30-60 minutes).

-

HPLC Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system.

Quantitative Data Presentation

The following table provides representative data that would be obtained from the HPLC analysis of a derivatized racemic compound. The exact values will vary depending on the analyte and the specific chromatographic conditions.

Table 2: Representative HPLC Performance Data for the Separation of Diastereomers formed with this compound

| Parameter | Diastereomer 1 (from S-enantiomer) | Diastereomer 2 (from R-enantiomer) |

| Retention Time (t_R) | 12.5 min | 14.2 min |

| Resolution (R_s) | - | 1.8 |

| Limit of Detection (LOD) | 10 fmol | 12 fmol |

| Limit of Quantification (LOQ) | 30 fmol | 35 fmol |

| Linearity (r²) | 0.9995 | 0.9992 |

| Concentration Range | 0.1 - 100 µM | 0.1 - 100 µM |

Visualizations

Experimental Workflow for Chiral Derivatization and HPLC Analysis

Caption: General workflow for the enantiomeric analysis using this compound.

Logical Relationship of Chiral Separation Principles

Caption: Principle of indirect chiral separation using a derivatizing agent.

Conclusion

This compound serves as a valuable analytical tool for the stereochemical analysis of chiral compounds. Its ability to form highly fluorescent diastereomeric derivatives enables sensitive and reliable determination of enantiomeric excess, which is critical in pharmaceutical development, metabolomics, and quality control. The provided protocols and data serve as a foundational guide for researchers to implement this reagent in their analytical workflows. As with any analytical method, optimization of reaction and chromatographic conditions is recommended to achieve the best performance for a specific application.

References

- 1. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (R)-(-)-4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (R)-(-)-4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole, a fluorescent chiral molecule of significant interest in biomedical research and drug discovery. The document details the synthetic pathway, experimental protocols, and key analytical data. The primary synthetic route involves a nucleophilic aromatic substitution. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development, facilitating the preparation and utilization of this important research tool.

Introduction

(R)-(-)-4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole, also known as (R)-NBD-APy, is a chiral, fluorescent molecule. The 2,1,3-benzoxadiazole (also known as benzofurazan) moiety, particularly the 4-nitro-7-substituted scaffold (NBD), is a well-established fluorophore. NBD derivatives are known to react with primary and secondary amines to yield highly fluorescent products, making them valuable as labeling reagents in analytical chemistry and as probes in biological imaging. The incorporation of a chiral (R)-3-aminopyrrolidine moiety introduces stereospecificity, which is crucial for studying chiral recognition events in biological systems. This guide outlines a robust and reproducible synthetic approach to obtain the enantiomerically pure (R)-isomer.

Synthetic Pathway

The synthesis of (R)-(-)-4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole is achieved through a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group and the benzoxadiazole ring system activate the 4-position of the aromatic ring towards nucleophilic attack. The most common precursor is 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), which reacts with the primary amino group of (R)-3-aminopyrrolidine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

A Technical Guide to the Fluorescence Mechanism of NBD-Based Chiral Probes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies underlying the fluorescence mechanism of 7-nitro-2,1,3-benzoxadiazole (NBD)-based chiral probes. These probes are powerful analytical tools for enantioselective recognition, a critical process in drug discovery and development, where the chirality of a molecule can determine its efficacy and safety. This document provides a comprehensive overview of the synthesis, fluorescence mechanisms, quantitative data, and detailed experimental protocols for utilizing these probes.

Core Principles of NBD-Based Fluorescence

The fluorescence of NBD-based probes is fundamentally governed by the principles of nucleophilic aromatic substitution (SNAr) for probe synthesis and the subsequent photophysical behavior of the resulting NBD-adduct, which is primarily driven by Intramolecular Charge Transfer (ICT).

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The journey of an NBD-based probe begins with a fluorogenic labeling reaction. The most common precursor, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), is itself non-fluorescent.[1] However, the potent electron-withdrawing nitro group at the 7-position renders the benzoxadiazole ring highly electron-deficient. This electronic arrangement makes the carbon atom at the 4-position, bonded to the chlorine atom, highly susceptible to nucleophilic attack.[1]

When NBD-Cl is reacted with a chiral molecule containing a primary or secondary amine (such as a chiral amino acid or amino alcohol), a nucleophilic aromatic substitution reaction occurs.[1] The amine acts as the nucleophile, attacking the electrophilic carbon and displacing the chlorine leaving group. This reaction, typically conducted under mild basic conditions, results in the formation of a stable and highly fluorescent N-substituted aminobenzoxadiazole derivative.[1]

The Intramolecular Charge Transfer (ICT) Mechanism of Fluorescence

The vibrant fluorescence of the NBD-chiral amine adduct arises from an efficient Intramolecular Charge Transfer (ICT) process.[2] Upon formation of the covalent bond, the chiral amino group serves as an electron donor (D) and the electron-withdrawing nitro group on the NBD core acts as an electron acceptor (A).[2]

When the molecule absorbs a photon of light, an electron is promoted from the ground state to an excited state. In this excited state, there is a significant transfer of electron density from the donor (amino group) to the acceptor (nitro group), creating a large change in the dipole moment of the molecule.[2] The subsequent relaxation of the electron from this charge-transfer excited state back to the ground state results in the emission of a photon, which is observed as fluorescence.[2] The energy of this emission, and thus its color, is highly sensitive to the local environment's polarity.[3]

Mechanism of Chiral Recognition

The ability of an NBD-based probe to differentiate between enantiomers stems from the formation of diastereomeric complexes with distinct stabilities and/or photophysical properties. A chiral recognition moiety is incorporated into the probe's design, which interacts differently with the two enantiomers of an analyte.

The chiral recognition process can be visualized as a three-part system: the NBD fluorophore, a chiral scaffold, and a binding site for the analyte. The differential interaction between the chiral probe and the enantiomers of the analyte can lead to variations in the fluorescence output through several mechanisms:

-

Steric Hindrance: The three-dimensional arrangement of one enantiomer may allow for a closer and more favorable interaction with the probe, leading to a more significant change in the electronic environment of the NBD fluorophore and, consequently, a greater fluorescence response (enhancement or quenching). The other enantiomer, due to steric clashes, may not be able to form as stable a complex, resulting in a weaker fluorescence response.

-

Differential Binding Affinity: The non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the probe and each enantiomer can differ, leading to different binding constants. A stronger binding affinity for one enantiomer can result in a more pronounced fluorescence change.

-

Conformational Changes: The binding of one enantiomer may induce a specific conformational change in the probe that either enhances or quenches the ICT process more effectively than the binding of the other enantiomer.

Quantitative Data of NBD-Based Chiral Probes

The effectiveness of a chiral probe is quantified by its photophysical properties and its enantioselective response. The following table summarizes key parameters for representative NBD-based chiral derivatizing agents used in HPLC for the analysis of amino acids. The data is compiled from literature sources.[4]

| Parameter | (S)-(+)-NBD-Py-NCS | Marfey's Reagent (FDAA) |

| Analyte Compatibility | Primary and secondary amines, amino acids | Primary and secondary amines, amino acids |

| Detection Method | Fluorescence, UV-Vis | UV-Vis |

| Excitation Wavelength (λex) | ~470 nm | N/A (UV-Vis detection at ~340 nm) |

| Emission Wavelength (λem) | ~530 nm | N/A |

| Sensitivity | High (suitable for trace analysis) | Moderate to high |

| Reaction Conditions | Mild, typically room temperature | Mild, typically 40°C |

| Reaction Time | Generally rapid | Can be longer than NBD derivatives |

| Enantioselectivity | Generally high | High, widely documented |

| Key Advantages | High fluorescence sensitivity, good reactivity | Well-established, extensive literature |

Note: NBD-Py-NCS is a chiral derivatizing agent that incorporates the NBD fluorophore. Marfey's Reagent is a common alternative for comparison.

Experimental Protocols

The following are detailed protocols for the synthesis of NBD-derivatized amino acids and their analysis using fluorescence spectroscopy for chiral recognition.

Synthesis of NBD-Amino Acid Derivatives

This protocol describes a general method for the derivatization of amino acids with NBD-Cl.[5]

Materials:

-

Amino acid methyl ester hydrochloride

-

4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Stir plate and stir bar

-

Reaction vial

Procedure:

-

Dissolve the amino acid methyl ester hydrochloride in ethanol in a reaction vial.

-

Add sodium bicarbonate to the solution to act as a base.

-

Slowly add a solution of NBD-Cl in ethanol to the amino acid solution while stirring.

-

Stir the reaction mixture at room temperature for 1-2 hours, protected from light.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure, and the resulting NBD-amino acid derivative can be purified by silica gel column chromatography.

Fluorescence Titration for Chiral Recognition

This protocol outlines a general procedure for fluorescence titration to determine the binding affinity and enantioselectivity of an NBD-based chiral probe.[6]

Materials:

-

Stock solution of the chiral NBD probe in a suitable solvent (e.g., acetonitrile or DMSO).

-

Stock solutions of the R- and S-enantiomers of the analyte in the same solvent.

-

High-purity solvent for dilutions.

-

Fluorometer with temperature control.

-

Quartz cuvettes.

Procedure:

-

Instrument Setup: Set the excitation and emission wavelengths on the fluorometer to the appropriate values for the NBD-probe complex (e.g., λex ~470 nm, λem ~530 nm). Set the excitation and emission slit widths to achieve an optimal signal-to-noise ratio.

-

Initial Measurement: Place a known volume of the solvent in the cuvette and record the background fluorescence. Add a small, precise volume of the NBD probe stock solution to the cuvette to achieve the desired final concentration. Record the initial fluorescence intensity (I₀) of the probe alone.

-

Titration: Add small, incremental aliquots of the analyte enantiomer stock solution to the cuvette. After each addition, gently mix the solution and allow it to equilibrate for a set period (e.g., 1-2 minutes). Record the fluorescence intensity (I).

-

Repeat for the Other Enantiomer: Repeat the titration process in a clean cuvette using the other enantiomer of the analyte.

-

Data Analysis: Plot the change in fluorescence intensity (ΔI = I - I₀) or the ratio of intensities (I/I₀) as a function of the analyte concentration for each enantiomer. The resulting titration curves can be used to determine binding constants and the enantioselective fluorescence enhancement ratio (ef = ΔI_major / ΔI_minor).

Conclusion

NBD-based chiral probes represent a versatile and highly sensitive class of tools for enantioselective recognition. Their fluorescence mechanism, rooted in the principles of ICT, provides a robust platform for developing assays to determine the enantiomeric composition of chiral molecules. The ability to tune the chiral recognition element of the probe allows for the design of sensors for a wide range of analytes. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in drug development to effectively utilize these powerful analytical tools. Further advancements in this field, potentially through computational design and the development of novel chiral scaffolds, will continue to enhance the capabilities and applications of NBD-based chiral probes.

References

- 1. benchchem.com [benchchem.com]

- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

Core Spectral Properties of the NBD Fluorophore

The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group is a widely used fluorescent probe in biological and chemical research. Its popularity stems from its relatively small size, sensitivity to the local environment, and spectral properties that are compatible with common laboratory instrumentation.

Absorbance and Fluorescence Spectra

The NBD fluorophore exhibits characteristic absorbance and emission spectra in the visible range. The exact peak positions are highly dependent on the solvent polarity and the nature of the molecule to which it is conjugated.

| Spectral Property | Wavelength Range (nm) | Notes |

| Excitation Maximum (λex) | ~465 - 480 | Can shift based on solvent polarity and pH.[1][2] |

| Emission Maximum (λem) | ~520 - 550 | Exhibits a significant Stokes shift. The emission is highly sensitive to the polarity of the microenvironment.[1][3] |

The fluorescence of NBD originates from an intramolecular charge transfer (ICT) transition, where the amino group acts as the electron donor and the nitro group as the electron acceptor.[4] This ICT character is responsible for the probe's environmental sensitivity.

Environmental Sensitivity

A key feature of the NBD fluorophore is the dependence of its fluorescence properties on the surrounding environment. This sensitivity makes it a powerful tool for probing molecular interactions and local environments.

-

Solvent Polarity: In less polar solvents, the emission maximum of NBD-labeled compounds tends to shift to shorter wavelengths (blue shift), and the fluorescence quantum yield increases. Conversely, in more polar, aqueous environments, the emission is red-shifted with a lower quantum yield.[1]

-

pH: The absorbance and fluorescence of NBD can also be influenced by the pH of the medium. For instance, the absorbance peaks of NBD-labeled tear lipocalin were observed to shift from approximately 450 nm at pH 6.2 to 460 nm at pH 8.0.[2]

-

Red Edge Excitation Shift (REES): When NBD is located in a restricted microenvironment, such as when bound to a receptor, it can exhibit a phenomenon known as Red Edge Excitation Shift (REES).[1] This is characterized by a shift in the emission maximum to longer wavelengths upon excitation at the red edge of the absorption band.[5]

Experimental Protocols

The following provides a generalized methodology for characterizing the spectral properties of an NBD-conjugated compound.

Absorbance Spectroscopy

-

Sample Preparation: Prepare a stock solution of the NBD-labeled compound in a suitable organic solvent (e.g., DMSO or ethanol). Dilute the stock solution to the desired concentration in the buffer or solvent of interest. A typical concentration for absorbance measurements is in the low micromolar range.

-

Instrumentation: Use a UV-Visible spectrophotometer, such as a Shimadzu UV-2401PC or a microplate reader with absorbance capabilities.[2][6]

-

Measurement:

-

Blank the instrument with the same buffer or solvent used for the sample.

-

Acquire the absorbance spectrum of the sample over a relevant wavelength range (e.g., 300-600 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

Fluorescence Spectroscopy

-

Sample Preparation: Prepare samples as described for absorbance spectroscopy. Concentrations for fluorescence measurements are typically in the nanomolar to low micromolar range to avoid inner filter effects.

-

Instrumentation: Utilize a spectrofluorometer or a confocal microscope equipped with a spectral detector.[1]

-

Measurement:

-

Set the excitation wavelength, typically at or near the absorbance maximum (e.g., 465 nm).[1]

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 480-700 nm).

-

Determine the wavelength of maximum emission (λem).

-

To investigate environmental sensitivity, spectra can be recorded in a series of solvents with varying polarities.[1]

-

Visualizing Experimental Workflows

A general workflow for the spectral characterization of an NBD-labeled compound can be visualized as follows:

Caption: A generalized workflow for the spectral characterization of NBD-labeled compounds.

Signaling Pathway and Interaction Visualization

While a specific signaling pathway for "(R)-(-)-NBD-APy" cannot be detailed, a hypothetical interaction of an NBD-labeled ligand with a G-protein coupled receptor (GPCR) can be illustrated. This is a common application for fluorescent ligands.

Caption: Hypothetical signaling pathway of an NBD-labeled ligand interacting with a GPCR.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]

- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the Photophysical Characteristics of NBD Aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole, commonly known as NBD aminopyrrolidine, is a fluorescent probe belonging to the nitrobenzofurazan family. Its modest size, environmental sensitivity, and reactivity with primary and secondary amines make it a valuable tool in various biological and chemical applications. This technical guide provides a comprehensive overview of the core photophysical characteristics of NBD aminopyrrolidine, detailed experimental protocols for its synthesis and characterization, and visualizations of relevant workflows. The fluorescence of NBD aminopyrrolidine arises from an intramolecular charge transfer (ICT) process, where the pyrrolidine moiety acts as an electron donor and the nitro group as an electron acceptor. This inherent property makes its fluorescence highly sensitive to the polarity of its microenvironment.[1][2]

Core Photophysical Characteristics

The photophysical properties of NBD aminopyrrolidine are significantly influenced by the solvent environment, a phenomenon known as solvatochromism. This sensitivity is a key feature that is exploited in many of its applications. Generally, NBD-amine adducts exhibit strong green fluorescence.[3]

Solvatochromic Properties

The absorption and emission spectra of NBD aminopyrrolidine show a bathochromic (red) shift as the polarity of the solvent increases. This is due to the stabilization of the more polar excited state by polar solvents.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |

| Non-polar | |||||

| Cyclohexane | ~460 | ~510 | ~50 | High | Longer |

| Toluene | ~470 | ~530 | ~60 | ||

| Polar Aprotic | |||||

| Dichloromethane | ~480 | ~540 | ~60 | ||

| Acetonitrile | ~485 | ~550 | ~65 | Moderate | |

| DMSO | ~490 | ~560 | ~70 | ||

| Polar Protic | |||||

| Ethanol | ~488 | ~555 | ~67 | ||

| Methanol | ~488 | ~560 | ~72 | Low | Shorter |

| Water | ~490 | ~580 | ~90 | Very Low |

Note: The values presented in this table are approximate and have been compiled from various sources studying NBD-amine derivatives.[1][2][4][5] Precise values can vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of NBD Aminopyrrolidine

The synthesis of NBD aminopyrrolidine is typically achieved through a nucleophilic aromatic substitution (S_NAr) reaction between 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and pyrrolidine.[3][4]

Materials:

-

4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

-

Pyrrolidine

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Ethanol)

-

Base (e.g., Triethylamine or Potassium Carbonate)

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Condenser

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve NBD-Cl in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution.

-

Slowly add a stoichiometric equivalent or a slight excess of pyrrolidine to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the pure NBD aminopyrrolidine.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Measurement of Photophysical Properties

UV-Vis Absorption Spectroscopy:

-

Prepare a stock solution of NBD aminopyrrolidine of known concentration in a high-purity solvent.

-

Prepare a series of dilutions of the stock solution in the desired solvents.

-

Record the absorption spectra of the solutions using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-600 nm).

-

Identify the wavelength of maximum absorption (λ_abs).

Fluorescence Spectroscopy:

-

Using the same solutions prepared for UV-Vis measurements, record the fluorescence emission spectra using a spectrofluorometer.

-

Excite the samples at their respective absorption maxima (λ_abs).

-

Record the emission spectra over a suitable wavelength range (e.g., 480-700 nm).

-

Identify the wavelength of maximum emission (λ_em).

Quantum Yield Determination (Relative Method):

The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield in the same solvent.

-

Select a suitable fluorescence standard with absorption and emission properties similar to NBD aminopyrrolidine (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Prepare solutions of the standard and the NBD aminopyrrolidine sample with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both solutions at the excitation wavelength.

-

Calculate the quantum yield of the sample using the following equation:

Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement:

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the absorption maximum.

-

Detect the emitted photons using a sensitive, high-speed detector.

-

The time delay between the excitation pulse and the arrival of the emitted photon is measured and histogrammed.

-

The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving NBD aminopyrrolidine.

References

The Nitrobenzoxadiazole (NBD) Fluorophore: A Comprehensive Technical Guide to its Discovery, History, and Application as a Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core applications of nitrobenzoxadiazole (NBD) derivatizing agents. From their initial synthesis to their widespread use in fluorescence spectroscopy and microscopy, NBD-based reagents have become indispensable tools for the sensitive detection and analysis of a wide range of biomolecules. This document provides a detailed overview of their chemical properties, reactivity, and spectral characteristics, supplemented with structured data tables, detailed experimental protocols, and visualizations of their application in cellular signaling pathways.

Discovery and Historical Perspective

The journey of NBD as a vital tool in biochemical analysis began in 1968 when Ghosh and Whitehouse first reported the synthesis of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)[1]. They introduced it as a novel fluorogenic reagent for the detection of amino acids and other primary and secondary amines. This pioneering work laid the foundation for the development of a new class of fluorescent labeling agents.

Following the introduction of NBD-Cl, its fluorine-substituted analog, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), was synthesized. NBD-F proved to be a significantly more reactive derivatizing agent than NBD-Cl[2]. For instance, the reaction of NBD-F with glycine is approximately 500 times faster than the corresponding reaction with NBD-Cl[2]. This enhanced reactivity allows for derivatization under milder conditions and with shorter reaction times, expanding the utility of NBD-based probes in sensitive and high-throughput applications.

Chemical Properties and Reactivity

NBD-Cl and NBD-F are electrophilic reagents that readily undergo nucleophilic aromatic substitution reactions with primary and secondary amines, as well as with thiols[1]. The core of their utility lies in their fluorogenic nature; the reagents themselves are essentially non-fluorescent, but upon reaction with a nucleophile, they form highly fluorescent adducts[1].

The reaction mechanism involves the attack of the nucleophilic amine or thiol on the electron-deficient C4 carbon of the nitrobenzoxadiazole ring, leading to the displacement of the chloride or fluoride leaving group. This reaction is typically carried out under mild alkaline conditions (pH 8-9.5) to ensure the deprotonation of the amine or thiol, thereby increasing its nucleophilicity.

Spectral Properties of NBD Derivatives

The fluorescent properties of NBD adducts are highly sensitive to the polarity of their local environment, a phenomenon known as solvatochromism. Generally, NBD-amine and NBD-thiol adducts exhibit strong fluorescence in nonpolar environments and show significantly reduced quantum yields in aqueous solutions. This property makes them excellent probes for studying protein folding, membrane dynamics, and ligand-binding events.

Data Presentation: Spectral and Photophysical Properties

The following tables summarize the key spectral and photophysical properties of various NBD derivatives.

| Derivative Type | Analyte | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Primary Amine Adducts | ||||||

| NBD-Glycine | Water | 478 | 550 | ~20,000 | 0.02 | |

| NBD-Alanine | Water | 478 | 552 | Not Reported | 0.02 | |

| NBD-Valine | Water | 479 | 553 | Not Reported | 0.03 | |

| NBD-Leucine | Water | 479 | 553 | Not Reported | 0.03 | |

| NBD-Phenylalanine | Water | Not Reported | Not Reported | Not Reported | Not Reported | |

| NBD-Serotonin Analog | Methanol | 460 | ~530 | 20,000 | Not Reported | |

| Secondary Amine Adducts | ||||||

| NBD-NHMe | Water | Not Reported | Not Reported | Not Reported | 0.04[1] | |

| NBD-NMe₂ | Water | Not Reported | Not Reported | Not Reported | 0.008[1] | |

| Thiol Adducts | ||||||

| NBD-Cysteine | Acetonitrile-HEPES buffer | 476 | 546 | Not Reported | Not Reported | |

| NBD-Glutathione | Acetonitrile-HEPES buffer | Not Reported | Not Reported | Not Reported | Not Reported |

Note: The molar extinction coefficient for NBD-amino acid derivatives is generally in the range of 20,000 M⁻¹cm⁻¹ at their absorption maximum.

Experimental Protocols

This section provides detailed methodologies for the derivatization of various biomolecules using NBD-Cl and NBD-F.

Derivatization of Amino Acids for HPLC Analysis

Objective: To derivatize amino acids with NBD-F for subsequent separation and quantification by reverse-phase high-performance liquid chromatography (HPLC).

Materials:

-

NBD-F solution: 10 mM in acetonitrile.

-

Borate buffer: 0.1 M, pH 8.0.

-

Hydrochloric acid (HCl): 0.1 M.

-

Amino acid standards or sample.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

Procedure:

-

Sample Preparation: Dissolve the amino acid standard or sample in the borate buffer.

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix 100 µL of the amino acid solution with 100 µL of the NBD-F solution.

-

Incubate the mixture at 60°C for 5 minutes in a heating block or water bath.

-

-

Reaction Quenching:

-

After incubation, immediately add 800 µL of 0.1 M HCl to stop the reaction.

-

-

HPLC Analysis:

-

Inject an appropriate volume (e.g., 20 µL) of the final solution onto a C18 HPLC column.

-

Use a mobile phase gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) for separation.

-

Detect the NBD-amino acid derivatives using a fluorescence detector with excitation at ~470 nm and emission at ~530 nm.

-

Labeling of Proteins with NBD-Cl

Objective: To covalently label a protein with NBD-Cl for fluorescence-based studies.

Materials:

-

NBD-Cl solution: 10 mM in dimethylformamide (DMF).

-

Protein solution: 1-5 mg/mL in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5). The buffer should be free of primary amines (e.g., Tris).

-

Size-exclusion chromatography column (e.g., Sephadex G-25).

Procedure:

-

Reaction Setup:

-

To the protein solution, slowly add a 5 to 10-fold molar excess of the NBD-Cl solution while gently vortexing.

-

The final concentration of DMF in the reaction mixture should not exceed 5-10% (v/v) to avoid protein denaturation.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours in the dark.

-

-

Purification:

-

Separate the NBD-labeled protein from unreacted NBD-Cl using a size-exclusion chromatography column equilibrated with the desired buffer.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the NBD moiety at ~478 nm. The molar extinction coefficient of NBD-amine adducts at this wavelength is approximately 20,000 M⁻¹cm⁻¹.

-

Labeling of Lipids for Cellular Uptake Studies

Objective: To prepare NBD-labeled lipids and use them to visualize lipid uptake and trafficking in cultured cells.

Materials:

-

NBD-labeled lipid (e.g., NBD-phosphatidylcholine).

-

Bovine serum albumin (BSA), fatty acid-free.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

-

Cultured cells on coverslips or in imaging dishes.

Procedure:

-

Preparation of NBD-Lipid/BSA Complex:

-

Dissolve the NBD-labeled lipid in ethanol or chloroform to a stock concentration of 1-5 mM.

-

In a glass tube, evaporate a small aliquot of the lipid stock solution to dryness under a stream of nitrogen.

-

Resuspend the lipid film in the imaging buffer containing 0.1-1% BSA by vortexing to form a lipid/BSA complex.

-

-

Cell Labeling:

-

Wash the cultured cells twice with pre-warmed imaging buffer.

-

Incubate the cells with the NBD-lipid/BSA complex (final lipid concentration of 1-10 µM) at 37°C for a desired period (e.g., 10-30 minutes).

-

-

Back-Exchange (Optional):

-

To remove NBD-lipids remaining in the outer leaflet of the plasma membrane, wash the cells with imaging buffer containing a high concentration of BSA (e.g., 5%).

-

-

Imaging:

-

Wash the cells with fresh imaging buffer and visualize the internalized NBD-labeled lipids using a fluorescence microscope with appropriate filter sets (e.g., excitation ~470 nm, emission ~530 nm).

-

Applications in Signaling Pathways

NBD-labeled molecules have proven to be invaluable tools for dissecting complex cellular signaling pathways. Their ability to act as fluorescent analogs of natural ligands, substrates, or lipids allows for the real-time visualization and quantification of molecular interactions and enzymatic activities.

Probing G-Protein Coupled Receptor (GPCR) Signaling

NBD-labeled ligands have been synthesized for various GPCRs, enabling the study of ligand-receptor binding, receptor trafficking, and downstream signaling events. The binding of an NBD-labeled agonist to its receptor can be monitored by changes in fluorescence intensity or polarization.

Monitoring Kinase Activity with NBD-Labeled ATP Analogs

Fluorescently labeled ATP analogs, including those with an NBD moiety, are powerful tools for studying the kinetics of protein kinases. The transfer of the NBD-labeled γ-phosphate to a substrate peptide or protein can be monitored in real-time, providing a direct measure of enzyme activity.

Experimental Workflow for Lipid Uptake Analysis

The study of lipid transport and metabolism is greatly facilitated by the use of NBD-labeled lipid analogs. The following diagram illustrates a typical experimental workflow for analyzing the internalization and trafficking of NBD-labeled lipids in living cells.

Conclusion

Since their discovery, NBD-based derivatizing agents have become firmly established as versatile and powerful tools in the life sciences. Their fluorogenic nature, environmental sensitivity, and reactivity towards key biological functional groups have enabled countless studies into the structure, function, and dynamics of biomolecules. As fluorescence-based techniques continue to advance, the applications of NBD and its derivatives are poised to expand, further cementing their role in fundamental research and drug discovery.

References

(R)-(-)-NBD-APy: A Technical Guide for Researchers in Drug Development and Life Sciences

(R)-(-)-4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole , commonly known as (R)-(-)-NBD-APy , is a chiral fluorescent derivatizing agent with significant applications in analytical chemistry, particularly in the fields of pharmacology and life sciences. Its primary utility lies in the determination of enantiomeric purity, a critical aspect of drug development and the study of biologically active molecules. This guide provides an in-depth overview of the core uses of this compound, complete with experimental protocols, quantitative data, and visual representations of its application workflows and related biological pathways.

Core Application: Chiral Derivatization for Enantiomeric Excess (e.e.) Determination

The fundamental application of this compound is as a chiral labeling reagent. It reacts with chiral molecules containing carboxylic acid or primary/secondary amine functionalities to form stable diastereomeric derivatives. These diastereomers, possessing distinct physicochemical properties, can then be separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector. The inherent fluorescence of the Nitrobenzoxadiazole (NBD) moiety allows for highly sensitive detection of the derivatized analytes.

The ability to accurately determine the enantiomeric excess (e.e.) of a chiral compound is paramount in drug development. Enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, regulatory agencies mandate strict control over the enantiomeric composition of chiral drugs.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its derivatives.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₁N₅O₃ | [1] |

| Molecular Weight | 249.23 g/mol | [1] |

| CAS Number | 143112-51-0 | [1] |

| Excitation Wavelength (λex) | ~470 nm | [2] |

| Emission Wavelength (λem) | ~540 nm | [2] |

| Appearance | Yellow to orange solid | |

| Solubility | Soluble in organic solvents like acetonitrile, DMF, DMSO |

Experimental Protocols

Derivatization of Carboxylic Acids for HPLC Analysis

This protocol outlines the general procedure for the derivatization of a chiral carboxylic acid with this compound to form diastereomeric amides for subsequent HPLC analysis.

Materials:

-

This compound

-

Chiral carboxylic acid sample

-

Coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Anhydrous aprotic solvent (e.g., Acetonitrile, Dichloromethane)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

HPLC system with a fluorescence detector

-

Reversed-phase HPLC column (e.g., C18)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the chiral carboxylic acid (1 equivalent) in the anhydrous aprotic solvent.

-

Add EDC (1.2 equivalents) and NHS or HOBt (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the active ester.

-

-

Derivatization Reaction:

-

To the activated carboxylic acid solution, add this compound (1.1 equivalents) and the tertiary amine base (2 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, protected from light. The reaction can also be performed overnight at 4°C.

-

-

Sample Preparation for HPLC:

-

Once the reaction is complete (monitor by TLC or a pilot HPLC run), the reaction mixture can be directly diluted with the HPLC mobile phase or evaporated to dryness and reconstituted.

-

Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

-

-

HPLC Analysis:

-

Column: Standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid) is typically used. The exact gradient will need to be optimized for the specific diastereomers.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector set to λex ≈ 470 nm and λem ≈ 540 nm.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two diastereomers using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

-

Derivatization of Amino Acids for HPLC Analysis

This protocol provides a general method for the derivatization of chiral amino acids with this compound.

Materials:

-

This compound

-

Chiral amino acid sample

-

Borate buffer (e.g., 0.1 M, pH 8.0-9.0)

-

Organic solvent (e.g., Acetonitrile, Ethanol)

-

HPLC system with a fluorescence detector

-

Reversed-phase HPLC column (e.g., C18)

Procedure:

-

Derivatization Reaction:

-

Dissolve the amino acid sample in the borate buffer.

-

Prepare a solution of this compound in the organic solvent.

-

Add the this compound solution to the amino acid solution in a molar excess (e.g., 2-5 fold).

-

Incubate the reaction mixture at a slightly elevated temperature (e.g., 50-60°C) for 30-60 minutes, protected from light.

-

-

Sample Preparation for HPLC:

-

After cooling to room temperature, the reaction mixture can be directly injected or diluted with the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Follow the HPLC conditions as described in the protocol for carboxylic acids, with necessary optimization of the mobile phase gradient for the specific amino acid diastereomers.

-

Visualizations: Workflows and Conceptual Pathways

Experimental Workflow for Enantiomeric Excess Determination

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral carboxylic acid using this compound.

Conceptual Signaling Pathway Involvement of Analytes

While this compound is primarily an analytical tool, the molecules it helps to quantify, such as specific D-amino acids and carboxylic acids, can be involved in cellular signaling. The following diagram provides a conceptual illustration of how these analytes might participate in signaling pathways.

Explanation of the Conceptual Pathway:

-

D-Amino Acids: D-amino acids like D-serine are known to act as co-agonists at N-methyl-D-aspartate (NMDA) receptors in the central nervous system, playing a role in synaptic plasticity and neurotransmission.[3][4] The ability to accurately quantify D-amino acids using this compound can be crucial in studies investigating these neurological pathways.

-

Carboxylic Acids: Intermediates of the tricarboxylic acid (TCA) cycle, such as citrate and succinate, have been shown to act as signaling molecules that can influence gene expression and cellular metabolism.[5] this compound can be used to analyze chiral carboxylic acids that may play roles in these metabolic signaling pathways.

Potential Application in Cellular Imaging

The fluorescent NBD moiety in this compound suggests its potential use in cellular imaging. While specific protocols for imaging with this compound are not widely established, a general protocol for live-cell staining with NBD-based probes can be adapted. The lipophilic nature of the NBD group may facilitate its entry into cells. Once inside, it could potentially react with intracellular chiral molecules, although its primary application remains ex vivo derivatization for chromatography.

General Protocol for Live-Cell Imaging with NBD-based Probes

Materials:

-

This compound stock solution (in DMSO)

-

Cultured cells on glass-bottom dishes or coverslips

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Staining:

-

Wash the cells with pre-warmed live-cell imaging medium.

-

Dilute the this compound stock solution to a final working concentration (typically in the low micromolar range, to be optimized) in the imaging medium.

-

Incubate the cells with the staining solution for a specific period (e.g., 15-30 minutes) at 37°C, protected from light.

-

-

Washing: Gently wash the cells two to three times with fresh imaging medium to remove excess probe.

-

Imaging: Immediately image the cells using a fluorescence microscope.

Expected Observations and Considerations:

-

The localization of the fluorescence will depend on the intracellular targets with which this compound reacts and its passive distribution.

-

The NBD fluorophore is known to be environmentally sensitive, meaning its fluorescence properties may change depending on the polarity of its microenvironment.[6]

-

Cytotoxicity of the probe at the working concentration should be evaluated.

Conclusion

This compound is a powerful and sensitive tool for the stereoselective analysis of chiral carboxylic acids and amino acids. Its primary application in determining enantiomeric excess is of immense value in drug development and various areas of life science research. While its direct role in studying signaling pathways and for cellular imaging is less established, the ability to quantify key chiral signaling molecules opens up indirect avenues for its application in these fields. The provided protocols and data serve as a comprehensive guide for researchers looking to incorporate this versatile fluorescent probe into their analytical workflows.

References

- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. D-Amino acid - Wikipedia [en.wikipedia.org]

- 4. d-Amino Acids Modulate the Cellular Response of Enzymatic-Instructed Supramolecular Nanofibers of Small Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Core Principles of Chiral Derivatization with NBD-APy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles behind chiral derivatization using (S)-(+)-4-nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (NBD-APy). This technique is a powerful tool for the enantioselective analysis of chiral molecules, particularly those containing primary and secondary amine, and carboxylic acid functionalities. By converting enantiomers into diastereomers, NBD-APy facilitates their separation and quantification using standard achiral chromatographic methods, most notably High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

The Foundational Principle: From Enantiomers to Diastereomers

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their direct separation on conventional (achiral) HPLC columns impossible. Chiral derivatization circumvents this challenge by reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA), in this case, (S)-NBD-APy. This reaction creates a new pair of molecules called diastereomers.

Unlike enantiomers, diastereomers have different spatial arrangements and, consequently, distinct physicochemical properties. This difference allows for their separation based on differential interactions with the stationary phase of a standard achiral HPLC column, leading to different retention times. The inherent fluorescence of the NBD moiety provides a highly sensitive method of detection.

Reaction Mechanisms of NBD-APy

NBD-APy is a versatile derivatizing agent that can react with multiple functional groups. The reaction mechanism, however, differs depending on the target analyte.

Derivatization of Chiral Amines

The reaction with primary and secondary amines is a primary application of NBD-APy.[1] The mechanism involves a nucleophilic aromatic substitution where the lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient carbon on the benzoxadiazole ring of NBD-APy, leading to the displacement of the nitro group. This reaction is typically facilitated by a basic catalyst, such as triethylamine, which deprotonates the amine to increase its nucleophilicity.

Caption: Reaction of NBD-APy with a chiral primary amine.

Derivatization of Chiral Carboxylic Acids

Direct reaction of NBD-APy with carboxylic acids is generally not feasible due to the low reactivity of the carboxyl group. Therefore, the carboxylic acid must first be "activated" to form a better leaving group. This is commonly achieved using coupling agents. A well-established method for similar NBD-amine reagents involves the use of triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS).[2] These reagents form a reactive intermediate with the carboxylic acid, which is then readily attacked by the primary amine of NBD-APy to form a stable amide bond.

Caption: Reaction of NBD-APy with an activated carboxylic acid.

Quantitative Data and Performance Characteristics

The following table summarizes the performance characteristics of NBD-based chiral derivatizing agents, providing an expectation of the performance of NBD-APy. Specific values will be dependent on the analyte and the analytical system.

| Parameter | (S)-(+)-NBD-Py-NCS (for amines) | NBD-PZ-NH2 (for carboxylic acids) |

| Analyte Compatibility | Primary and secondary amines, amino acids | Carboxylic acids |

| Detection Method | Fluorescence (Ex/Em: ~470/~530 nm), UV-Vis | Fluorescence |

| Reported Sensitivity | High, suitable for trace analysis | High, 6.5 nM (LOD, S/N=3)[2] |

| Reaction Conditions | Mild, typically room temperature to 60°C | Room temperature[2] |

| Reaction Time | Generally rapid (e.g., 30-60 minutes) | ~10 minutes[2] |

| Key Advantages | High fluorescence sensitivity, good reactivity | High sensitivity, rapid reaction |

Experimental Protocols

The following are detailed methodologies for the derivatization of chiral amines/amino acids and carboxylic acids with NBD-APy. Note that these are generalized protocols and may require optimization for specific applications.

Protocol 1: Derivatization of Chiral Amines and Amino Acids

This protocol is adapted from established methods for similar NBD-based reagents.[3]

Materials:

-

(S)-(+)-NBD-APy solution (1 mg/mL in acetonitrile)

-

Analyte solution (e.g., amino acid standard or sample)

-

Borate buffer (0.1 M, pH 8.5-9.0)

-

Triethylamine (1% v/v in acetonitrile)

-

Acetonitrile (HPLC grade)

-

Hydrochloric acid (0.1 M)

-

Microcentrifuge tubes

-

Heating block or water bath

-

Vortex mixer

-

Syringe filters (0.22 µm)

Procedure:

-

In a microcentrifuge tube, combine 50 µL of the analyte solution with 100 µL of the borate buffer.

-

Add 100 µL of the (S)-(+)-NBD-APy solution to the mixture.

-

Add 20 µL of the 1% triethylamine solution to catalyze the reaction.

-

Vortex the mixture gently to ensure thorough mixing.

-

Incubate the reaction mixture at 60°C for 60 minutes in the dark.[1]

-

After incubation, cool the mixture to room temperature.

-

Stop the reaction by adding 50 µL of 0.1 M HCl.

-

Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial.

-

Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

Protocol 2: Derivatization of Chiral Carboxylic Acids

This protocol is based on the use of activating agents with NBD-amine derivatives.[2]

Materials:

-

(S)-(+)-NBD-APy solution (e.g., 10 mM in acetonitrile)

-

Carboxylic acid analyte solution (e.g., 2 µM in acetonitrile)

-

2,2'-Dipyridyl disulfide (DPDS) and Triphenylphosphine (TPP) solution (e.g., 10 mM of each in acetonitrile)

-

Acetonitrile (HPLC grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Syringe filters (0.22 µm)

Procedure:

-

In a microcentrifuge tube, add 100 µL of the 10 mM (S)-(+)-NBD-APy solution.

-

Add 250 µL of the 2 µM carboxylic acid analyte solution.

-

Add 150 µL of the 10 mM DPDS/TPP solution.

-

Vortex the mixture to initiate the reaction.

-

Allow the reaction to proceed at room temperature for approximately 10-20 minutes.

-

Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial.

-

Inject an appropriate volume into the HPLC system.

Experimental Workflow Visualization

The general workflow for chiral analysis using NBD-APy, from sample preparation to data analysis, can be visualized as a sequential process.

Caption: A typical workflow for chiral derivatization and analysis.

Conclusion

Chiral derivatization with (S)-NBD-APy offers a robust and highly sensitive method for the enantioselective analysis of a range of chiral compounds. By converting enantiomers into fluorescent diastereomers, this technique enables their separation and quantification using standard HPLC-FLD systems. The choice of reaction conditions and, for carboxylic acids, the use of appropriate activating agents are critical for successful derivatization. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of a hydrophilic fluorescent derivatization reagent for carboxylic acids, 4-N-(4-N-aminoethyl)piperazino-7-nitro-2,1,3-benzoxadiazole (NBD-PZ-NH2), and its application to capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An enantioselective fluorescence sensing assay for quantitative analysis of chiral carboxylic acids and amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry of (R)-(-)-NBD-APy

A comprehensive analysis for researchers, scientists, and drug development professionals.

Notice to the Reader

Extensive research has been conducted to provide a detailed technical guide on the stereochemistry, synthesis, and biological activity of "(R)-(-)-NBD-APy". However, the precise chemical structure corresponding to the designation "this compound" could not be definitively identified in the public scientific literature. The NBD moiety is recognized as the fluorescent 7-nitrobenzo[c][1][2][3]oxadiazole group, and "APy" is presumed to be an aminopyridine derivative. The "(R)-(-)-" prefix indicates a specific enantiomer with a defined stereocenter that rotates plane-polarized light in a levorotatory manner.

The absence of a specific structure for "this compound" prevents the compilation of a detailed guide encompassing its unique quantitative data, specific experimental protocols, and defined signaling pathways.

This document will, therefore, provide a foundational understanding of the key components and concepts relevant to such a molecule, drawing from established principles of stereochemistry and the known characteristics of NBD-containing compounds and chiral aminopyridines. This approach aims to equip researchers with the fundamental knowledge required to understand the stereochemistry of a potential "this compound" compound once its specific structure is elucidated.

Core Concepts in Stereochemistry

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. For a molecule to exhibit stereoisomerism, it must possess at least one chiral center, which is typically a carbon atom bonded to four different substituent groups.

Chirality and Enantiomers

Molecules that are non-superimposable on their mirror images are termed "chiral." These mirror images are known as enantiomers. Enantiomers share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms.

The Cahn-Ingold-Prelog (CIP) Convention: R/S Nomenclature

The absolute configuration of a chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic process involves:

-

Assigning Priorities: Each of the four groups attached to the chiral center is assigned a priority based on the atomic number of the atom directly bonded to the chiral carbon. Higher atomic numbers receive higher priority.

-

Orienting the Molecule: The molecule is oriented in space so that the lowest priority group (priority 4) is pointing away from the viewer.

-

Determining Configuration: The direction of the path from the highest priority group (1) to the second highest (2) to the third highest (3) is observed.

-

If the path is clockwise , the configuration is designated as R .

-

If the path is counter-clockwise , the configuration is designated as S .

-

Optical Activity: (+) and (-) Notation

Chiral molecules are optically active, meaning they can rotate the plane of plane-polarized light.

-

Dextrorotatory (+): The enantiomer rotates the plane of polarized light to the right (clockwise).

-

Levorotatory (-): The enantiomer rotates the plane of polarized light to the left (counter-clockwise).

The direction and magnitude of this rotation are measured using a polarimeter. It is crucial to note that the R/S designation and the (+)/(-) notation are not directly correlated and must be determined experimentally. The "(R)-(-)-" in the user's request implies that the molecule has an R configuration at its chiral center and is levorotatory.

The NBD Moiety: A Versatile Fluorophore

The 7-nitrobenzo[c][1][2][3]oxadiazole (NBD) group is a small, environmentally sensitive fluorophore widely used in biological and chemical research. Its fluorescence properties are highly dependent on the polarity of its local environment, making it an excellent probe for studying molecular interactions.

Aminopyridines in Medicinal Chemistry

Aminopyridines are a class of heterocyclic compounds that are prevalent in many biologically active molecules and are used as scaffolds in drug discovery. The introduction of a chiral center to an aminopyridine structure can lead to stereoisomers with distinct pharmacological profiles.

Hypothetical Structure and Stereochemistry of an this compound

Assuming "APy" refers to a simple chiral aminopyridine derivative, a hypothetical structure for an NBD-APy could involve an NBD group attached to a chiral aminopyridine. For instance, if the chiral center is on a side chain attached to the amino group of 2-aminopyridine, the structure might be N-(1-(7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)ethyl)pyridin-2-amine.

To determine the stereochemistry of a specific enantiomer, such as the (R) enantiomer, one would follow the CIP rules for the chiral carbon.

Potential Experimental Protocols for Stereochemical Analysis

Should a specific "this compound" compound be synthesized, the following experimental protocols would be essential for its stereochemical characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of a racemic mixture of NBD-APy and determine the enantiomeric excess (ee) of a synthesized sample.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) column is selected. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of NBD-derivatized chiral amines.[1]

-

Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar alcohol (e.g., isopropanol or ethanol), is chosen and optimized to achieve baseline separation of the enantiomeric peaks.

-

Detection: A UV-Vis or fluorescence detector is used to monitor the elution of the compounds. NBD derivatives are highly fluorescent, allowing for sensitive detection.

-

Analysis: The retention times of the two enantiomers will differ. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Polarimetry

Objective: To measure the specific rotation of the purified enantiomer to determine if it is dextrorotatory (+) or levorotatory (-).

Methodology:

-

Sample Preparation: A solution of the purified enantiomer of known concentration is prepared in a suitable solvent.

-

Measurement: The optical rotation of the solution is measured using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the sample tube in decimeters, and c is the concentration of the sample in g/mL.

X-ray Crystallography

Objective: To unambiguously determine the absolute configuration of the chiral center.

Methodology:

-

Crystal Growth: High-quality single crystals of the enantiomerically pure compound are grown.

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and determine the three-dimensional arrangement of the atoms, including the absolute configuration of the chiral center.

Potential Signaling Pathways and Biological Activity

The biological activity of a hypothetical this compound would depend on the specific structure of the "APy" moiety and its interaction with biological targets. NBD-containing compounds have been utilized as probes in various signaling pathways.

Visualizing a Generic Kinase Inhibition Pathway

Given that many aminopyridine derivatives are known to be kinase inhibitors, a potential mechanism of action for an NBD-APy compound could be the inhibition of a protein kinase. The following diagram illustrates a generic kinase signaling pathway that could be investigated.

Caption: A generic kinase signaling cascade and the potential inhibitory action of an NBD-APy compound.

Conclusion

While a comprehensive guide on a specific molecule named "this compound" cannot be provided without its definitive chemical structure, this document has outlined the fundamental principles of stereochemistry, the properties of its likely constituent parts (NBD and aminopyridine), and the standard experimental approaches for stereochemical elucidation. Researchers working with novel chiral NBD-aminopyridine derivatives can use this guide as a foundational resource for planning their synthesis, characterization, and biological evaluation. The provided diagrams for experimental workflows and signaling pathways serve as templates that can be adapted once the specific molecular details are known. Future investigations will rely on the precise identification of the "this compound" structure to unlock a deeper understanding of its unique properties and potential applications.

References

An In-depth Technical Guide to the Solubility and Stability of (R)-(-)-NBD-APy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability considerations for (R)-(-)-NBD-APy, also known as (R)-(-)-4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole. Given the limited publicly available quantitative data for this specific compound, this document focuses on providing detailed, best-practice experimental protocols for determining these crucial parameters. The methodologies outlined are based on established principles in analytical chemistry and pharmaceutical stability testing.

Compound Overview

This compound is an optically active fluorescent labeling reagent.[1] Its primary application is in the determination of the optical purity of carboxylic acids through HPLC. The compound reacts with carboxylic acids to form diastereomers that can be separated and quantified using fluorescence detection.[1] The 2,1,3-benzoxadiazole (NBD) moiety is a well-known fluorophore, which also suggests potential photosensitivity that must be considered during its handling, storage, and use.

Chemical Structure: (R)-(-)-4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole CAS Number: 143112-51-0[1][2] Molecular Formula: C₁₀H₁₁N₅O₃[2][3] Molecular Weight: 249.23 g/mol [2][3] Appearance: Orange to brown to dark red powder or crystals.[1]

Solubility Profile

Data Presentation: Solubility

Table 1: Qualitative Solubility of this compound

| Solvent | Classification | Observations (e.g., color, precipitation) |

| Water | ||

| Phosphate-Buffered Saline (PBS, pH 7.4) | ||

| 0.1 M HCl | ||

| 0.1 M NaOH | ||

| Methanol | ||

| Ethanol | ||

| Acetonitrile | ||

| Dimethyl Sulfoxide (DMSO) | ||

| Dichloromethane (DCM) | ||

| Diethyl Ether |

Table 2: Quantitative Aqueous Solubility of this compound

| Method | Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Shake-Flask | PBS, pH 7.4 | 25 | ||

| Shake-Flask | Simulated Gastric Fluid | 37 | ||

| Shake-Flask | Simulated Intestinal Fluid | 37 |

Experimental Protocol: Solubility Determination

Qualitative Solubility Assessment

This initial screening provides a general understanding of the compound's solubility characteristics in various common solvents.